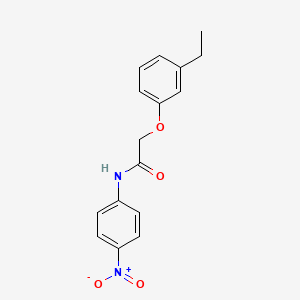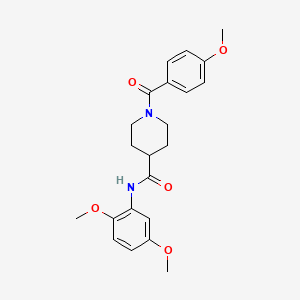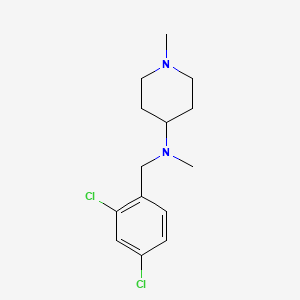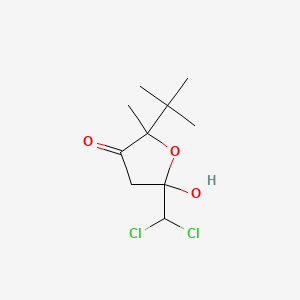
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide, also known as A-740003, is a selective antagonist of P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is expressed in various cells of the immune system and plays a critical role in immune responses. A-740003 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
作用机制
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide is a selective antagonist of P2X7 receptor, which is expressed in various cells of the immune system, including macrophages, dendritic cells, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the induction of apoptosis in immune cells. 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide blocks the activation of P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines and inhibiting apoptosis.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to reduce chronic pain and inflammation by inhibiting the release of pro-inflammatory cytokines. 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis. In addition, 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
实验室实验的优点和局限性
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its selectivity for P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. Another advantage is its potency, which allows for the use of lower concentrations in experiments. One limitation is its solubility, which can be a challenge in some experimental settings. Another limitation is its potential toxicity, which requires careful consideration of dosage and exposure time.
未来方向
There are several future directions for the study of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide. One direction is the development of more potent and selective P2X7 receptor antagonists for therapeutic applications. Another direction is the investigation of the role of P2X7 receptor in other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of novel drug delivery systems for 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide may enhance its efficacy and reduce potential toxicity.
合成方法
The synthesis of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide involves several steps. The first step is the conversion of 4-nitrophenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 3-ethylphenol in the presence of a base, such as triethylamine, to form the corresponding ester. The ester is then hydrolyzed using sodium hydroxide to yield the carboxylic acid. The carboxylic acid is then coupled with 2-aminoethanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the amide.
科学研究应用
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to be effective in reducing chronic pain and inflammation in animal models. 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-12-4-3-5-15(10-12)22-11-16(19)17-13-6-8-14(9-7-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVZSVGUVJLYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
![dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)

![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)

![N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)
![ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5220818.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)